2,6-Dichloro-4-iodobenzoic acid
Overview
Description
2,6-Dichloro-4-iodobenzoic acid is a chemical compound with the molecular formula C7H3Cl2IO2 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic ring with two chlorine atoms, one iodine atom, and a carboxylic acid group . The compound contains a total of 15 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl .Scientific Research Applications
Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study of iodobenzoic acids, including 2-iodobenzoic acid, a close relative of 2,6-Dichloro-4-iodobenzoic acid. Their research focused on sublimation calorimetry, drop calorimetry, and thermal analysis of these compounds (Tan & Sabbah, 1994).
Crystal Structure Analysis : Bondarenko and Adonin (2021) explored the crystal structures of mixed-ligand binuclear Zn(II) 2-iodobenzoate complexes with 4-ethyl- and 3-chloropyridine, providing insights into the structural properties of iodobenzoic acid derivatives (Bondarenko & Adonin, 2021).
Synthesis of Hypervalent Iodine Oxidizing Reagents : Zhdankin et al. (2005) reported on the synthesis of esters of 2-iodoxybenzoic acid, a compound structurally similar to this compound. These esters are valuable as hypervalent iodine oxidizing reagents (Zhdankin et al., 2005).
Determination of Thiol Groups : Srivastava and Bose (1977) used o-diacetoxyiodobenzoate, a derivative of iodobenzoic acid, for determining thiol groups, demonstrating its utility in biochemical assays (Srivastava & Bose, 1977).
Environmental Remediation : Raes et al. (2019) studied Aminobacter sp. MSH1's ability to mineralize 2,6-dichlorobenzamide through a unique chlorobenzoate catabolic pathway, highlighting the environmental significance of chlorobenzoic acids (Raes et al., 2019).
Organic Synthesis Applications : Heiss, Marzi, and Schlosser (2003) discussed the use of 2,6-dihalobenzoic acids, which are chemically related to this compound, in organic synthesis, demonstrating their reactivity and utility in chemical transformations (Heiss et al., 2003).
Application in Organic Electronics : Tan et al. (2016) applied 4-iodobenzoic acid in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) for high-efficiency organic solar cells, indicating the potential use of iodobenzoic acids in electronic applications (Tan et al., 2016).
Properties
IUPAC Name |
2,6-dichloro-4-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOKETZHRNJXMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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